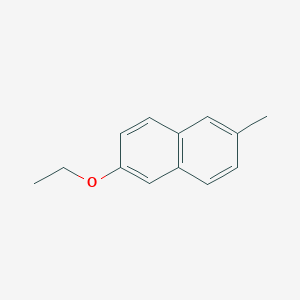

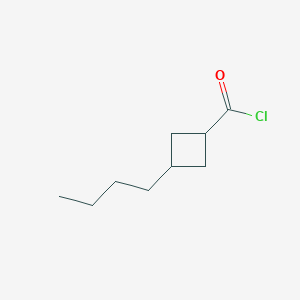

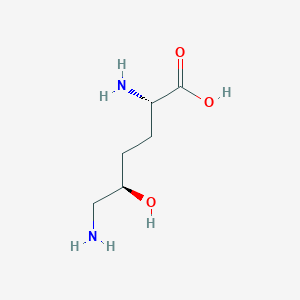

![molecular formula C12H15ClN2O B044644 螺[吲哚啉-3,4'-哌啶]-2-酮盐酸盐 CAS No. 356072-46-3](/img/structure/B44644.png)

螺[吲哚啉-3,4'-哌啶]-2-酮盐酸盐

描述

Synthesis Analysis

The synthesis of spiro[indoline-3,4'-piperidin]-2-one derivatives involves innovative methodologies, including diastereoselective syntheses through tandem cyclizations and the use of catalysis. For example, a method using AgOTf/PPh3-catalyzed tandem cyclization of tryptamine-ynesulfonamides has been developed for efficient synthesis, showcasing the intermolecular capturing of spiroindoleninium intermediates with carbamates to produce spiro[indoline-3,4'-pyridin]-2-yl)carbamate derivatives diastereoselectively (Liang et al., 2020). Additionally, ultrasound-assisted methods have been utilized for combinatorial synthesis of related spiro derivatives, highlighting the advancements in reaction efficiency and environmental friendliness (Zou et al., 2012).

Molecular Structure Analysis

The molecular structure of spiro[indoline-3,4'-piperidin]-2-one derivatives is complex and offers a versatile framework for further functionalization. The spirocyclic indoline system, a key motif in these compounds, facilitates the exploration of novel therapeutics. Intramolecular cyclization techniques, such as palladium-catalyzed α-arylation, have been applied to construct the spirocyclic framework efficiently (Pfefferkorn & Choi, 2008).

Chemical Reactions and Properties

Spiro[indoline-3,4'-piperidin]-2-one hydrochloride is amenable to a variety of chemical reactions, enabling the synthesis of a broad range of derivatives. For instance, gold(I)-catalyzed syntheses have been employed for the construction of spiro[indoline-3,3'-piperidine] derivatives, demonstrating the compound's versatility in substitution-controlled reactions (Zhu et al., 2023).

科学研究应用

药物发现和药物化学

螺环化合物,包括螺[吲哚啉-3,4'-哌啶]-2-酮盐酸盐,由于其固有的三维性和结构新颖性,在药物发现中得到越来越多的利用。这些化合物因其在创建具有独特药理学特征的药物方面的潜力而被探索。合成方法的进步使得螺环支架的构建成为可能,预计这些支架将在新药开发中得到更频繁的应用。螺环支架的多功能性通过最近药物化学文献中的选定示例得到强调,展示了它们在各个治疗领域的应用 (Zheng, Tice, & Singh, 2014).

抗氧化活性

螺环化合物已显示出显着的抗氧化活性,这对于开发针对与氧化应激相关的疾病的药物至关重要。这些疾病包括癌症、糖尿病、高血压和神经退行性疾病。螺环化合物(包括螺[吲哚啉-3,4'-哌啶]-2-酮盐酸盐)的抗氧化特性归因于它们与重要药效团中心的结构相似性和多功能性。研究表明,这些化合物表现出多种抗氧化活性,例如 DPPH、ABTS 和 FRAP 测定,使其成为针对氧化应激诱发疾病的药物开发的潜在候选物 (Acosta-Quiroga et al., 2021).

合成方法

用于合成螺环化合物(包括螺[吲哚啉-3,4'-哌啶]-2-酮盐酸盐)的方法学对其在药物化学中的应用至关重要。最近的综述重点关注螺哌啶的合成策略,螺哌啶是螺环化合物的子集,在过去十年中取得了进展。这些策略对于探索药物发现计划中化学空间的新领域至关重要。合成方法根据在预先形成的哌啶环或反之形成螺环进行分类。这种合成知识对于开发具有所需药理活性的螺环化合物至关重要 (Griggs, Tape, & Clarke, 2018).

在传感和探测中的应用

螺环化合物由于其光致变色特性,已被研究用于传感和探测应用。这些化合物在不同刺激下发生可逆转化的能力使其适用于开发用于传感和光学元件的新型多功能材料。这些应用基于荧光共振能量转移 (FRET) 机制,螺环化合物作为能量受体。此特性被用于创建复合系统以传感各种生物和化学物质,展示了螺环化合物在生物医学成像和环境监测中的潜力 (Xia, Xie, & Zou, 2017).

属性

IUPAC Name |

spiro[1H-indole-3,4'-piperidine]-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O.ClH/c15-11-12(5-7-13-8-6-12)9-3-1-2-4-10(9)14-11;/h1-4,13H,5-8H2,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYFMLWOZVQXZNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12C3=CC=CC=C3NC2=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70625284 | |

| Record name | Spiro[indole-3,4'-piperidin]-2(1H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spiro[indoline-3,4'-piperidin]-2-one hydrochloride | |

CAS RN |

356072-46-3, 252882-61-4 | |

| Record name | Spiro[indole-3,4'-piperidin]-2(1H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Spiro[indole-3,4'-piperidin]-2(1H)-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-dihydrospiro[indole-3,4'-piperidine]-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

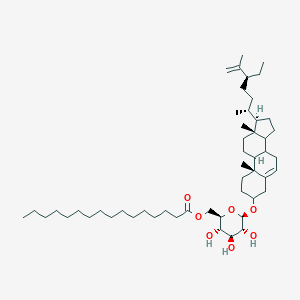

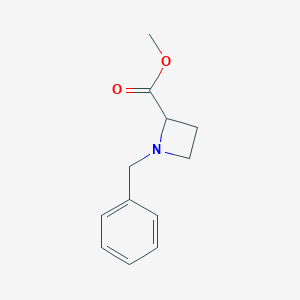

![Benzhydryl (6R,7S)-7-benzamido-3-methylidene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B44563.png)

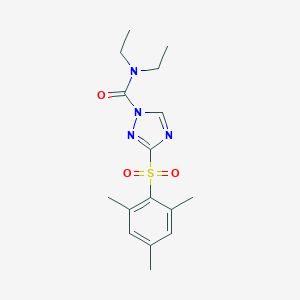

![2-[4-(Octyloxy)phenyl]pyrimidin-5-OL](/img/structure/B44567.png)

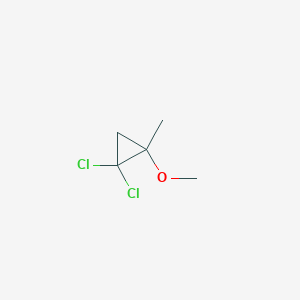

![1,4-Benzenedicarboxylic acid, bis[4-(ethenyloxy)butyl] ester](/img/structure/B44591.png)